molecular formula C14H21ClN4O2 B7607293 tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B7607293
M. Wt: 312.79 g/mol
InChI Key: FFCVDGDOUZEKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: . This compound features a pyrrolidine ring, a chloropyridazine moiety, and a tert-butyl ester group, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.

  • Introduction of the Chloropyridazine Moiety: : The chloropyridazine group can be introduced via nucleophilic substitution reactions involving 6-chloropyridazine-3-carbaldehyde.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: : Nucleophilic substitution reactions can be employed to replace functional groups with different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.

Scientific Research Applications

Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : It can be used in the study of biological systems and pathways.

  • Industry: : Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: can be compared with other similar compounds such as:

  • Tert-Butyl (6-chloropyridazin-3-yl)carbamate

  • Tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate

This compound .

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-11(9-19)16-8-10-4-5-12(15)18-17-10/h4-5,11,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVDGDOUZEKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.